methyl 1-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate: is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate typically involves the reaction of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxaldehyde with methyl hydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 1-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Agricultural Chemistry: It is used in the development of novel pesticides and fungicides due to its ability to inhibit the growth of certain plant pathogens.
Biological Research: The compound is used as a tool in biological research to study the effects of pyrazole derivatives on various biological systems.
Mechanism of Action
The mechanism of action of methyl 1-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In the case of its antifungal and antibacterial activities, the compound is believed to inhibit key enzymes involved in the metabolic pathways of the pathogens. This inhibition disrupts the normal functioning of the pathogens, leading to their death .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
- 1-Methyl-1H-pyrazole-4-carboxylic acid
- Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 1-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring. The presence of the 2-fluoroethyl group imparts distinct chemical and biological properties to the compound, making it a valuable candidate for further research and development in various fields .
Properties
Molecular Formula |
C11H13FN4O2 |
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Molecular Weight |
252.24 g/mol |
IUPAC Name |
methyl 1-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C11H13FN4O2/c1-18-11(17)9-6-13-16(7-9)8-10-2-4-15(14-10)5-3-12/h2,4,6-7H,3,5,8H2,1H3 |
InChI Key |
MWBVLRWVPUWXOE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CC2=NN(C=C2)CCF |
Origin of Product |
United States |
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